molecular formula C14H20N3O3+ B13738734 2,5-Diethoxy-4-(morpholin-4-yl)benzenediazonium CAS No. 21528-13-2

2,5-Diethoxy-4-(morpholin-4-yl)benzenediazonium

Cat. No.: B13738734
CAS No.: 21528-13-2
M. Wt: 278.33 g/mol
InChI Key: HRWJUSVKPYSOSI-UHFFFAOYSA-N
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Description

2,5-Diethoxy-4-(morpholin-4-yl)benzenediazonium is a diazonium compound characterized by the presence of a diazonium group attached to a benzene ring substituted with diethoxy and morpholinyl groups. This compound is known for its reactivity and is used in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diethoxy-4-(morpholin-4-yl)benzenediazonium typically involves the diazotization of 2,5-diethoxy-4-(morpholin-4-yl)aniline. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2,5-Diethoxy-4-(morpholin-4-yl)benzenediazonium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,5-Diethoxy-4-(morpholin-4-yl)benzenediazonium has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Employed in the labeling of biomolecules and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Diethoxy-4-(morpholin-4-yl)benzenediazonium involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution, coupling, and reduction reactions. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties. The presence of both diethoxy and morpholinyl groups enhances its solubility and reactivity compared to other diazonium compounds .

Properties

CAS No.

21528-13-2

Molecular Formula

C14H20N3O3+

Molecular Weight

278.33 g/mol

IUPAC Name

2,5-diethoxy-4-morpholin-4-ylbenzenediazonium

InChI

InChI=1S/C14H20N3O3/c1-3-19-13-10-12(17-5-7-18-8-6-17)14(20-4-2)9-11(13)16-15/h9-10H,3-8H2,1-2H3/q+1

InChI Key

HRWJUSVKPYSOSI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1[N+]#N)OCC)N2CCOCC2

Origin of Product

United States

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